
N-(2-Hydroxy-4-methylsulfanylbutyl)-1-methylpyrazole-4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Hydroxy-4-methylsulfanylbutyl)-1-methylpyrazole-4-sulfonamide, commonly known as HET0016, is a selective inhibitor of 20-HETE synthesis. It is a pyrazole derivative that has been extensively studied for its potential therapeutic applications in various diseases, including cancer, hypertension, and cardiovascular diseases.
Mecanismo De Acción
HET0016 selectively inhibits the synthesis of 20-HETE, a potent vasoconstrictor and pro-inflammatory mediator. 20-HETE is synthesized by the cytochrome P450 enzyme system and is involved in the regulation of blood pressure, renal function, and vascular tone. By inhibiting the synthesis of 20-HETE, HET0016 reduces vasoconstriction and inflammation, leading to its potential therapeutic effects in various diseases.
Biochemical and Physiological Effects
HET0016 has been shown to have various biochemical and physiological effects. It reduces blood pressure in hypertensive rats by inhibiting the synthesis of 20-HETE, a potent vasoconstrictor. HET0016 also protects against ischemic injury in the heart and brain by reducing inflammation and oxidative stress. In cancer cells, HET0016 inhibits cell growth and proliferation by inducing apoptosis and cell cycle arrest.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
HET0016 has several advantages for lab experiments. It is a selective inhibitor of 20-HETE synthesis, which allows for the study of the specific effects of 20-HETE in various diseases. HET0016 has also been shown to have low toxicity and is well-tolerated in animal studies. However, HET0016 has some limitations for lab experiments. It is a relatively new compound, and its long-term effects and potential side effects are not fully understood. Additionally, the synthesis of HET0016 is a multi-step process that requires careful handling and purification, which may limit its availability for some researchers.
Direcciones Futuras
For the study of HET0016 include the development of analogs and the study of its long-term effects and potential side effects.
Métodos De Síntesis
The synthesis of HET0016 involves the reaction of 4-chloropyrazole with 2-hydroxy-4-methylsulfanylbutylamine in the presence of triethylamine. The resulting product is then treated with sulfamic acid to obtain the final product, HET0016. The synthesis of HET0016 is a multi-step process that requires careful handling and purification to obtain a high yield of the final product.
Aplicaciones Científicas De Investigación
HET0016 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit the growth and proliferation of cancer cells, reduce blood pressure in hypertensive rats, and protect against ischemic injury in the heart and brain. HET0016 has also been studied for its potential role in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
Propiedades
IUPAC Name |
N-(2-hydroxy-4-methylsulfanylbutyl)-1-methylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O3S2/c1-12-7-9(6-10-12)17(14,15)11-5-8(13)3-4-16-2/h6-8,11,13H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBRCZMBOKILDQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NCC(CCSC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-hydroxy-4-(methylsulfanyl)butyl]-1-methyl-1H-pyrazole-4-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

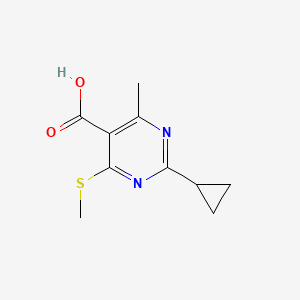

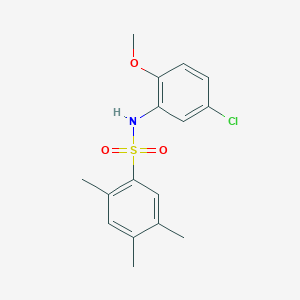
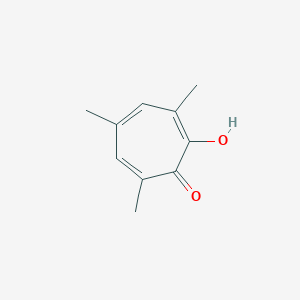


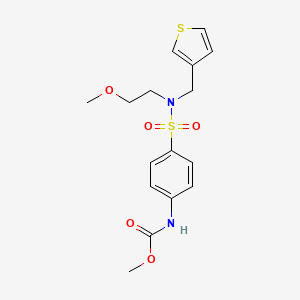
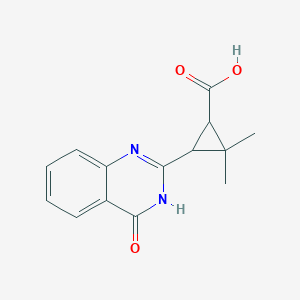
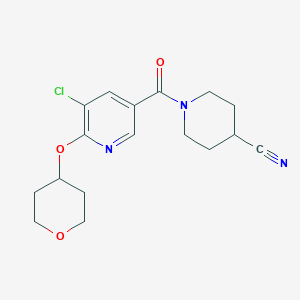

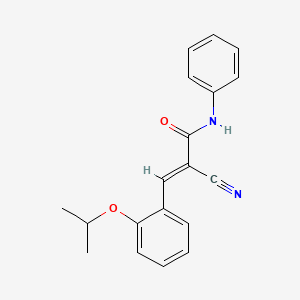
![N-(4-methylthiazol-2-yl)-2-((3-(2-(phenylsulfonamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2680700.png)
![N-[2-(4-phenoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide](/img/structure/B2680701.png)
![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)pent-4-enamide](/img/structure/B2680702.png)